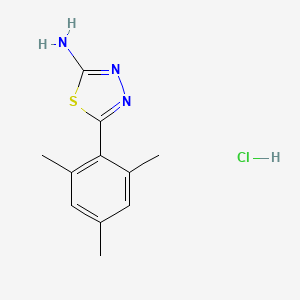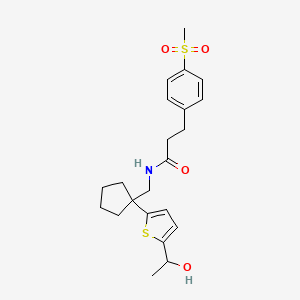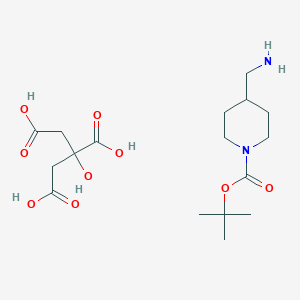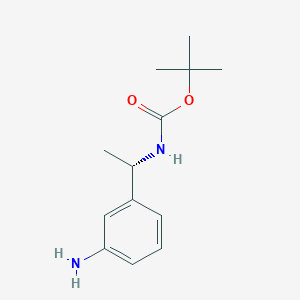
5-三甲基苯基-1,3,4-噻二唑-2-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound with the molecular formula C11H14ClN3S . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains sulfur and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride, often involves the reaction of a suitable precursor with thiosemicarbazide in the presence of a catalyst such as phosphorus oxychloride . The resulting compounds are then characterized using various spectroscopic methods .Molecular Structure Analysis
The molecular structure of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride can be determined using various spectroscopic techniques, including UV, FT-IR, 13C-NMR, and 1H-NMR . The exact structure can also be confirmed using single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, 2-Amino-1,3,4-thiadiazole forms charge transfer complexes with various acceptors . The specific reactions of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride would depend on the conditions and reagents used.科学研究应用
合成和抗惊厥活性
研究证明了 1,3,4-噻二唑衍生物在药物化学中的潜力,尤其是在具有显着抗惊厥特性的化合物合成中。例如,一项研究重点研究了分子筛促进、超声介导的 3-(5-取代-1,3,4-噻二唑-2-亚氨基)吲哚-2-酮的合成,显示一些衍生物对动物模型中的惊厥具有显着的保护作用 (Nikalje 等,2015)。另一项研究合成了新型 2-氨基-5-[4-氯-2-(2-氯苯氧基)苯基]-1,3,4-噻二唑衍生物,发现一种化合物在抗惊厥试验中特别活跃 (Foroumadi 等,2007)。
DNA 相互作用和抗菌特性
衍生自 1,3,4-噻二唑的化合物因其 DNA 结合相互作用而受到探索,由于它们与 DNA 相互作用的能力,揭示了它们在治疗应用中的潜力。例如,一系列衍生自 5-取代-1,3,4-噻二唑-2-胺的席夫碱表现出对氧化损伤的高 DNA 保护能力,一些化合物对特定细菌菌株表现出很强的抗菌活性 (Gür 等,2020)。
腐蚀抑制
1,3,4-噻二唑衍生物的用途扩展到腐蚀抑制领域,其中这些化合物在酸性环境中保护金属免受腐蚀方面显示出有希望的结果。一项关于 2-氨基-5-(2-甲氧基苯基)-1,3,4-噻二唑作为一种新型低碳钢缓蚀剂的研究强调了其有效性,实现了高度保护 (Attou 等,2020)。
作用机制
Target of Action
The primary target of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis . STAT3 is considered an attractive target for cancer therapy .
Mode of Action
5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride interacts with its target, STAT3, by directly binding to the SH2 domain . This binding inhibits the phosphorylation and translocation of STAT3, thereby preventing the transcription of downstream genes .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride disrupts this pathway, leading to a decrease in the transcription of genes that promote cell growth and survival .
Pharmacokinetics
The compound’s effectiveness in inhibiting the growth of cancer cells suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of STAT3 by 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride results in anti-proliferative effects on cancer cells . Specifically, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells that overexpress STAT3 .
未来方向
The future directions for research on 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride and related compounds could involve further exploration of their biological activities and potential applications. For instance, 1,3,4-thiadiazole derivatives have shown promise in various areas of medicinal chemistry due to their diverse pharmacological activities . Further studies could also focus on optimizing the synthesis and improving the properties of these compounds.
生化分析
Biochemical Properties
The biochemical properties of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes . The compound can directly bind to the SH2 domain of STAT3, inhibiting its phosphorylation and translocation, and subsequently, the transcription of downstream genes .
Cellular Effects
5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride has been shown to have significant effects on various types of cells. For example, it exhibits anti-proliferative activity against cancer cells that overexpress STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis in these cells, thereby inhibiting their growth .
Molecular Mechanism
The molecular mechanism of action of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with STAT3. By binding to the SH2 domain of STAT3, it inhibits the phosphorylation and translocation of STAT3, which in turn suppresses the transcription of downstream genes that are involved in cell proliferation and survival .
Dosage Effects in Animal Models
In animal models, the effects of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride can vary with different dosages. For instance, in a xenograft model of DU145 cells, the compound exhibited in vivo anti-tumor efficacy when administered intraperitoneally at a dose of 50 mg/kg
Metabolic Pathways
Given its interaction with STAT3, it may be involved in pathways related to cell proliferation and survival .
Subcellular Localization
Given its ability to inhibit the translocation of STAT3, it may be localized in the cytoplasm where STAT3 is primarily located .
属性
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.ClH/c1-6-4-7(2)9(8(3)5-6)10-13-14-11(12)15-10;/h4-5H,1-3H3,(H2,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGMLZGNBHKDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/no-structure.png)
![2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2690818.png)
![N-(2,4-difluorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2690820.png)
![N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B2690822.png)

![2-[[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2690829.png)
![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2690831.png)
![N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2690832.png)



![3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2690837.png)
![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)
